molecular formula C9H19NO2 B2923096 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol CAS No. 1522661-31-9

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol

Cat. No.: B2923096
CAS No.: 1522661-31-9
M. Wt: 173.256
InChI Key: SINSWHPDTBKQCH-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . It is characterized by a structural motif combining an oxane (tetrahydropyran) ring with an amino alcohol functional group. The compound is offered for research and development purposes and is not for drug, household, or other unauthorised uses. The specific research applications and biochemical mechanisms of action for this particular compound are an area of ongoing investigation and are not fully detailed in the current literature. As a supplier, we provide this high-quality compound to enable new scientific exploration in fields such as medicinal chemistry and organic synthesis. Researchers are encouraged to conduct their own safety and efficacy evaluations. For detailed specifications, including purity and available quantities, please contact our technical support team.

Properties

IUPAC Name

3-(1-amino-2-methylpropan-2-yl)oxan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-8(2,6-10)9(11)4-3-5-12-7-9/h11H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINSWHPDTBKQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1(CCCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol involves the reaction of 2-methylpropan-2-amine with an appropriate oxane derivative under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, acids.

Major Products Formed

The major products formed from these reactions include various oxane derivatives, amine derivatives, and substituted oxanes .

Scientific Research Applications

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The oxane ring provides structural stability and can participate in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol, enabling comparative analysis of their properties and applications.

3-Hydroxytetrahydropyran (Oxan-3-ol)
  • CAS : 19752-84-2
  • Molecular Formula : C₅H₁₀O₂
  • Molecular Weight : 102.13 g/mol
  • Key Properties :
    • Density: 1.1 g/cm³
    • Boiling Point: 189.4°C
    • LogP: -0.45 (indicating moderate hydrophilicity)
    • Applications: Intermediate in organic synthesis; precursor for downstream compounds like tetrahydropyran-3-carboxylic acid .

Comparison :

  • The absence of the aminoalkyl substituent in 3-hydroxytetrahydropyran results in lower molecular weight and distinct solubility profiles.
1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol
  • Molecular Formula: C₁₁H₂₃NO
  • Molecular Weight : 185.31 g/mol
  • Key Properties :
    • Stability: Avoids strong oxidizers.
    • Toxicity: Causes skin/eye irritation and respiratory toxicity.
    • Applications: Restricted to research use under controlled conditions .

Comparison :

  • The cyclopentane ring in this compound introduces steric and conformational differences compared to the oxane ring in the target compound.
1-Amino-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]propan-2-ol
  • Molecular Formula : C₁₀H₁₇N₃O₃
  • Molecular Weight : 227.26 g/mol
  • Key Features :
    • Hybrid structure combining oxadiazole and oxolane (tetrahydrofuran) moieties.
    • Applications: Unspecified in evidence, but oxadiazole derivatives are often explored for medicinal chemistry due to metabolic stability .

Comparison :

  • This structural difference may confer distinct electronic properties and reactivity, such as enhanced interactions with biological targets.

Data Table: Comparative Overview

Property This compound 3-Hydroxytetrahydropyran 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol
Molecular Formula C₉H₁₉NO₂ (inferred) C₅H₁₀O₂ C₁₁H₂₃NO
Molecular Weight (g/mol) ~175 (estimated) 102.13 185.31
Key Functional Groups Amino, hydroxyl, oxane Hydroxyl, oxane Amino, hydroxyl, cyclopentane
LogP Higher than -0.45 (predicted) -0.45 Not reported (likely >0 due to ethyl group)
Toxicity Not reported Not reported Skin/eye irritation, respiratory toxicity
Applications Discontinued (research use) Synthetic intermediate Research under safety protocols

Research Findings and Limitations

  • Synthetic Challenges: Unlike 3-hydroxytetrahydropyran, which is commercially available, the aminoalkyl-substituted oxane derivatives (e.g., the target compound) require multi-step synthesis, as inferred from methods in for analogous nitriles .
  • Safety Profile: The amino group in this compound may confer reactivity risks similar to those documented for 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol, including respiratory and dermal hazards .
  • Data Gaps : Physicochemical data (e.g., melting point, solubility) for the target compound are absent in the evidence, limiting direct comparisons.

Biological Activity

3-(1-Amino-2-methylpropan-2-yl)oxan-3-ol, also known as a derivative of amino alcohols, has been the subject of various studies focusing on its biological activity and potential applications in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C₈H₁₇NO₂
Molecular Weight: 159.23 g/mol
CAS Number: 1503390-91-7

The compound features an oxan ring, which contributes to its stability and interaction with biological targets. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with biomolecules, influencing their structure and function. This interaction is crucial for modulating enzyme activities and receptor functions.

Key mechanisms include:

  • Enzyme Modulation: The compound can bind to enzymes, altering their catalytic activities.
  • Receptor Interaction: It may act as a ligand for various receptors, impacting signaling pathways.
  • Hydrogen Bonding: The presence of the amino group facilitates interactions with nucleophiles in biological systems.

Biological Activities

Research into the biological activities of this compound suggests several potential applications:

  • Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis or inhibition of cell proliferation.
  • Neuroprotective Effects: There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting a potential role in treating neurodegenerative diseases.
  • Antimicrobial Properties: Some derivatives have shown activity against bacterial strains, indicating possible applications in developing new antibiotics .

Case Studies

Several studies have investigated the efficacy of this compound in various contexts:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity in prostate cancer cell lines with IC50 values in the micromolar range.
Study BNeuroprotectionShowed protective effects on neuronal cells exposed to oxidative stress; reduced apoptosis markers significantly.
Study CAntimicrobial ActivityExhibited inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Research Applications

The compound's unique properties make it a valuable building block in synthetic organic chemistry and medicinal chemistry. Its role in drug development is particularly noteworthy:

  • Drug Development: As a precursor for synthesizing novel therapeutic agents targeting specific diseases.
  • Biochemical Research: Utilized in studying metabolic pathways and enzyme interactions due to its ability to mimic natural substrates .

Q & A

Q. What experimental controls are essential to validate biological activity studies?

  • Methodology :
  • Include positive/negative controls (e.g., known agonists/inhibitors).
  • Use blinded assays to reduce bias.
  • Replicate results across ≥3 independent trials with statistical validation (p < 0.05, ANOVA) .

Physical-Chemical Property Tables

Property Value Source
Molecular FormulaC₉H₁₉NO₂Calculated
Boiling Point~329°C (predicted)Analogous data
Water SolubilityModerate (logP ~0.5)Estimated
pKa (amine group)~9.2 (experimental)Similar compounds

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